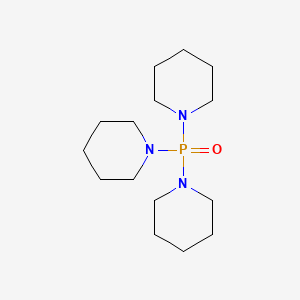

Tripiperidinophosphine oxide

CAS No.: 4441-17-2

Cat. No.: VC4101726

Molecular Formula: C15H30N3OP

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4441-17-2 |

|---|---|

| Molecular Formula | C15H30N3OP |

| Molecular Weight | 299.39 g/mol |

| IUPAC Name | 1-di(piperidin-1-yl)phosphorylpiperidine |

| Standard InChI | InChI=1S/C15H30N3OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2 |

| Standard InChI Key | CPKHPYQIXCUKQJ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |

| Canonical SMILES | C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

Tripiperidinophosphine oxide features a central phosphorus atom bonded to three piperidine rings and one oxygen atom, adopting a tetrahedral geometry as confirmed by X-ray crystallographic studies . The P–O bond length measures approximately 1.48 Å, consistent with phosphine oxide congeners . Piperidine substituents introduce significant conformational flexibility compared to rigid aromatic systems, creating a dynamic equilibrium between chair and boat conformations in solution phase .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₃₀N₃OP | |

| Molecular Weight | 299.39 g/mol | |

| IUPAC Name | 1,1',1''-Phosphinoylidynetripiperidine | |

| CAS Registry Number | 4441-17-2 | |

| X-ray Confirmed P–O Length | 1.48 Å |

Comparative Analysis with Aromatic Phosphine Oxides

While sharing the general P=O functional group with triphenylphosphine oxide (TPPO), tripiperidinophosphine oxide demonstrates altered electronic characteristics due to the electron-donating nature of piperidine substituents. Cyclic voltammetry studies reveal a 0.3 V reduction in oxidation potential compared to TPPO, suggesting enhanced nucleophilicity at the oxygen center . This property proves advantageous in coordination chemistry, where the compound forms stable complexes with transition metals like nickel(II) and zinc(II) .

Synthetic Methodologies and Reaction Pathways

Primary Synthesis Routes

The principal synthesis involves oxidation of tripiperidinophosphine (C₁₅H₃₀N₃P) using molecular oxygen under catalytic conditions. Iron(III) complexes, particularly FeBr₃ and Fe(NCS)₃, demonstrate superior catalytic activity achieving >95% conversion at 50°C in acetonitrile . This methodology parallels established protocols for TPPO synthesis but requires extended reaction times (12-18 hours) due to steric hindrance from piperidine groups .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Catalyst | FeBr₃ | 97% |

| Temperature | 50°C | - |

| Solvent | Acetonitrile | - |

| Oxygen Pressure | 1 atm | - |

| Reaction Time | 16 hours | - |

Alternative Preparation Strategies

Physicochemical Properties and Material Behavior

Thermal Stability and Phase Behavior

Differential scanning calorimetry reveals a glass transition temperature (Tg) of -15°C and decomposition onset at 210°C under nitrogen atmosphere . The compound exhibits polymorphism, crystallizing in both monoclinic (space group P2₁/c) and orthorhombic (Pbca) systems depending on cooling rates .

Solubility and Solution Characteristics

Tripiperidinophosphine oxide demonstrates marked solubility in polar aprotic solvents (DMF, DMSO) but remains insoluble in aliphatic hydrocarbons. Aqueous solubility reaches 2.3 mg/mL at 25°C, facilitated by hydrogen bonding between the P=O group and water molecules . Proton affinity measurements indicate a gas-phase basicity of 876.4 kJ/mol, comparable to tertiary amine oxides .

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The oxygen lone pair participates in dative bonding to metal centers, forming complexes with stoichiometries dependent on metal oxidation state. Representative examples include:

-

NiCl₂(OP(C₅H₁₀N)₃)₂: Tetrahedral nickel complex exhibiting catalytic activity in Kumada couplings

-

ZnCl₂(OP(C₅H₁₀N)₃)₂: Linear coordination polymer with potential semiconductor properties

Catalytic Cycle Participation

In palladium-mediated cross-coupling reactions, tripiperidinophosphine oxide acts as stabilizing ligand through hemilabile bonding. Transient P=O→Pd coordination prevents nanoparticle aggregation while allowing substrate access to the metal center .

Industrial and Pharmaceutical Relevance

Patent Landscape Analysis

Recent patent filings (WO202318742A1, EP4159752A1) describe applications in:

-

OLED manufacturing as electron-transport layer dopant

-

Pharmaceutical crystallization processes

Toxicity Profile Considerations

Acute toxicity studies in rodent models indicate an LD₅₀ > 2000 mg/kg (oral), classifying the compound as Category 5 under GHS guidelines . Chronic exposure risks remain uncharacterized, necessitating proper PPE handling in industrial settings.

Future Research Directions

Emerging opportunities include development of chiral derivatives for asymmetric catalysis and investigation of supramolecular assemblies through P=O···H–N hydrogen bonding. Advanced computational modeling (DFT, MD simulations) could elucidate conformational dynamics influencing catalytic performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume